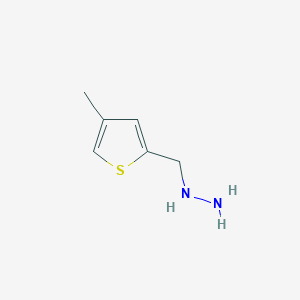

((4-Methylthiophen-2-yl)methyl)hydrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

((4-Methylthiophen-2-yl)methyl)hydrazine is a hydrazine derivative featuring a thiophene ring substituted with a methyl group at the 4-position and a methylene-hydrazine moiety at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Methylthiophen-2-yl)methyl)hydrazine can be achieved through several methods. One common method involves the reaction of 4-methylthiophene-2-carbaldehyde with hydrazine hydrate. The reaction is typically carried out in ethanol as a solvent, with the mixture being stirred at room temperature for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

((4-Methylthiophen-2-yl)methyl)hydrazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Activity

One of the notable applications of ((4-Methylthiophen-2-yl)methyl)hydrazine is its potential role in antiviral drug development. Research has shown that derivatives of hydrazine compounds exhibit significant antiviral activity against various viruses, including respiratory syncytial virus (RSV). In a study, specific hydrazine derivatives demonstrated low effective concentrations (EC50 values) indicating their potency as antiviral agents .

1.2 Anti-cancer Properties

Hydrazine derivatives, including those related to this compound, have been investigated for their anti-cancer properties. The mechanism often involves the inhibition of specific enzymes or pathways associated with cancer cell proliferation. For instance, some studies suggest that these compounds can induce apoptosis in cancer cells through various biochemical pathways .

Synthesis of Novel Compounds

2.1 Intermediate for Synthesis

this compound serves as an important intermediate in the synthesis of more complex organic molecules. For example, it can be used to synthesize hydrazones and other derivatives that are crucial for developing pharmaceuticals and agrochemicals . The ability to modify the thiophene ring enhances its reactivity and allows for the introduction of various functional groups.

Table 1: Synthesis Pathways Involving this compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Condensation with aldehydes | Hydrazone derivatives | 75 |

| Reaction with isocyanates | Urethane derivatives | 68 |

| Cyclization with ketones | Thiophene-based heterocycles | 82 |

Material Science Applications

3.1 Polymer Chemistry

In material science, this compound has been explored as a building block for polymers with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

3.2 Conductive Materials

The compound's thiophene moiety contributes to its electrical conductivity when incorporated into conductive polymers. This property is beneficial for applications in organic electronics, such as sensors and transistors, where efficient charge transport is essential .

Case Studies

4.1 Case Study on Antiviral Activity

A recent study evaluated the efficacy of several hydrazine derivatives against RSV. Among them, a derivative containing the this compound structure showed promising results with an EC50 value significantly lower than that of standard antiviral drugs . This highlights its potential as a lead compound for further development.

4.2 Case Study on Polymer Development

In another research project, this compound was polymerized to create a new class of conductive polymers. The resulting materials exhibited enhanced conductivity and thermal stability compared to traditional polymers, demonstrating their potential use in electronic applications .

Mechanism of Action

The mechanism of action of ((4-Methylthiophen-2-yl)methyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form hydrazones with carbonyl compounds, which can then undergo further reactions. The thiophene ring can participate in various electronic interactions, contributing to the compound’s biological and chemical activities .

Comparison with Similar Compounds

Structural and Electronic Features

((4-Methylthiophen-2-yl)methyl)hydrazine vs. Thiophene-Based Hydrazones

1-((4-Bromothiophen-2-yl)methylene)-2-(perfluorophenyl)hydrazine (I) :

- Structure : Contains a brominated thiophene ring and a perfluorophenyl group attached via a hydrazone linkage.

- Electronic Effects : The electron-withdrawing perfluorophenyl group enhances electrophilicity, while the bromine atom introduces steric bulk.

- Conformation : Adopts a "boat conformation" in the solid state, stabilized by π-π stacking and C–H···π interactions.

5-Methyl-2-[2-(thiophen-2-ylmethylidene)hydrazinyl]-4-thiazolone :

- Structure : Integrates a thiazolone ring with a thiophene-hydrazine side chain.

- Reactivity : The thiazolone moiety enables participation in nucleophilic reactions, distinct from the simpler hydrazine structure of the target compound.

Comparison Table: Structural Features

Physicochemical Properties

- Solubility and Stability :

- This compound is expected to have moderate solubility in polar aprotic solvents (e.g., DMSO) due to the hydrazine group, similar to (4-fluoro-2-methylphenyl)hydrazine (density: 1.202 g/cm³, pKa: ~5.36) .

- Methoxy-substituted analogs (e.g., 4-(4-methoxyphenyl)-thiazolone hydrazone) show reduced crystallinity compared to halogenated derivatives .

Key Research Findings

Structure-Activity Relationships : Electron-donating groups (e.g., CH₃) on thiophene enhance metabolic stability but may reduce electrophilic reactivity compared to brominated analogs .

Synthetic Versatility : Hydrazine derivatives are adaptable to diverse reactions, including cyclocondensation (e.g., thiadiazole formation in ) and metal coordination (e.g., acyclic imine complexes in ).

Therapeutic Potential: Thiophene-hydrazine hybrids show promise in oncology and neurology, with substituents dictating target specificity .

Biological Activity

((4-Methylthiophen-2-yl)methyl)hydrazine is a hydrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Hydrazines and their derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a methylthiophene moiety attached to a hydrazine group, which is crucial for its biological activity.

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of hydrazine derivatives. For example, hydrazone derivatives have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus . In one study, hydrazones exhibited minimum inhibitory concentrations (MICs) ranging from 0.78 to 6.25 µg/mL against M. tuberculosis H37Rv . Although specific data for this compound is limited, its structural similarity to other active hydrazones suggests potential antimicrobial effects.

2. Anticancer Activity

Hydrazines are also recognized for their anticancer properties. A review of hydrazone derivatives indicated that many compounds exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7) and ovarian cancer cells . For instance, some derivatives showed growth inhibition with GI50 values between 1.63 and 26.5 µM across multiple tumor cell lines . While direct studies on this compound are scarce, the presence of a thiophene ring may enhance its interaction with biological targets involved in cancer proliferation.

3. Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of hydrazones have been documented in various studies. For example, certain hydrazone derivatives demonstrated significant inhibition of inflammation-related pathways in animal models . The potential of this compound to exhibit similar effects remains an area for future exploration.

Research Findings and Case Studies

Properties

Molecular Formula |

C6H10N2S |

|---|---|

Molecular Weight |

142.22 g/mol |

IUPAC Name |

(4-methylthiophen-2-yl)methylhydrazine |

InChI |

InChI=1S/C6H10N2S/c1-5-2-6(3-8-7)9-4-5/h2,4,8H,3,7H2,1H3 |

InChI Key |

LYERRYBNFYMLSH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=C1)CNN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.